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REACTION_CXSMILES
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Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.C(Cl)(=O)C.[Na+].[I-:15]>C(#N)C>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([I:15])=[N:3][CH:4]=1 |f:2.3|
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|
Name
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|
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Quantity
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20 g
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|
Type
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reactant
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|
Smiles
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BrC1=NC=C(C=C1C)Br
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Name
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|
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Quantity
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8.5 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
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Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)#N
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|
Name
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|
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Quantity
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47.8 g
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Type
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reactant
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Smiles
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[Na+].[I-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Resulting
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Type
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CUSTOM
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Details
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reaction mixture
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Type
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TEMPERATURE
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|
Details
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was refluxed for 16 hours
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|
Duration
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16 h
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Type
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CUSTOM
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|
Details
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After complete consumption of starting material, reaction mixture
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Type
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CUSTOM
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Details
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was quenched with water (200 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×200 mL)
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Type
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WASH
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Details
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Organic layer was washed with aqueous sodium bicarbonate (2×300 mL), brine (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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Organic layer was concentrated under reduced pressure
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Type
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CUSTOM
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|
Details
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to afford brown oil (35.5 g, crude)
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Type
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CUSTOM
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|
Details
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Crude was purified by column chromatography
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Type
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WASH
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Details
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Desired compound was eluted at 5% EtOAc in hexane
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Name
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|
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Type
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product
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Smiles
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BrC=1C=C(C(=NC1)I)C
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.5 g | |
| YIELD: PERCENTYIELD | 94.78% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |